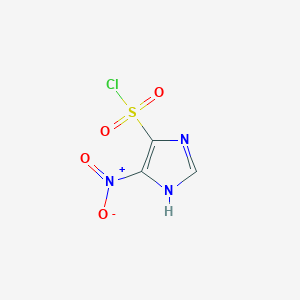

4-Nitro-1h-imidazole-5-sulfonyl chloride

Description

Significance of the Imidazole (B134444) Heterocycle in Chemical Design and Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of chemical and biological science. smolecule.comgoogle.com First synthesized in the 19th century, this planar ring system is a crucial component of many biologically essential molecules, including the amino acid histidine, purines in nucleic acids, and histamine. nih.govuni.lu Its aromaticity and the presence of two nitrogen atoms—one acting as a hydrogen bond donor and the other as an acceptor—confer unique physicochemical properties. google.comuni.lu

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because its derivatives can interact with a wide range of biological targets, leading to diverse therapeutic effects. uni.luresearchgate.net Imidazole-containing compounds have been developed as antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govuni.lu The ring's ability to participate in various non-covalent interactions and its synthetic tractability make it a favored building block in drug design and discovery. smolecule.comresearchgate.net

| Property | Description |

| Structure | A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. smolecule.com |

| Aromaticity | A stable, delocalized sextet of π-electrons contributes to its chemical stability and reactivity. smolecule.com |

| Amphoteric Nature | The pyrrole-type nitrogen (N-1) can be deprotonated, while the pyridine-type nitrogen (N-3) is basic and can be protonated. |

| Biological Presence | A core component of essential biomolecules like the amino acid histidine and purines. nih.gov |

| Medicinal Role | A "privileged scaffold" found in numerous drugs with a broad spectrum of activities, including antifungal and anticancer properties. uni.luscbt.com |

The Indispensable Role of Sulfonyl Chlorides as Key Synthetic Intermediates in Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are a highly important class of organic compounds, valued for their role as versatile synthetic intermediates. evitachem.com They are characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, an organic radical, and a chlorine atom. chemicalbook.com This arrangement makes the sulfonyl group a powerful electrophile and a good leaving group, rendering the sulfonyl chloride moiety highly reactive toward a wide range of nucleophiles. google.com

The primary application of sulfonyl chlorides is in the synthesis of sulfonamides, which are formed through their reaction with primary or secondary amines. google.com The sulfonamide linkage is a key functional group in a multitude of pharmaceutical drugs. google.com Furthermore, sulfonyl chlorides react with alcohols to form sulfonate esters and with water to yield sulfonic acids. chemicalbook.com They are also utilized in Friedel-Crafts reactions to form sulfones and can serve as precursors for highly unstable sulfenes. chemicalbook.com Their broad reactivity and utility in forming stable linkages make them indispensable tools in the synthesis of drugs, dyes, and other functional materials. brieflands.com

| Reaction Type | Nucleophile/Reagent | Product Class | Significance |

| Sulfonamide Formation | Amines (R-NH₂) | Sulfonamides | A cornerstone reaction for the synthesis of a vast number of antibacterial and other therapeutic agents. google.com |

| Sulfonate Ester Formation | Alcohols (R-OH) | Sulfonate Esters | Creates good leaving groups for subsequent substitution and elimination reactions. |

| Friedel-Crafts Reaction | Arenes | Sulfones | Forms carbon-sulfur bonds, leading to the synthesis of diaryl sulfones. chemicalbook.com |

| Hydrolysis | Water (H₂O) | Sulfonic Acids | Conversion to the corresponding sulfonic acid. chemicalbook.com |

| Reduction | Reducing Agents | Thiols/Disulfides | Can be used to generate sulfur compounds in lower oxidation states. |

Structural and Functional Overview of the Nitroimidazole Sulfonyl Chloride Class

The nitroimidazole sulfonyl chloride class of compounds integrates the functionalities of the nitro-substituted imidazole ring and the sulfonyl chloride group. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the imidazole ring. This electronic modulation can enhance the reactivity of other positions on the ring and is a key feature in the mechanism of action for many nitroimidazole-based drugs, where the nitro group is often bioreductively activated under hypoxic conditions. nih.gov

When combined with a sulfonyl chloride group, the resulting molecule is a bifunctional reagent of considerable synthetic potential. The sulfonyl chloride part can undergo the typical nucleophilic substitution reactions, allowing for the attachment of various molecular fragments, while the nitro-imidazole core can be used for its biological properties or as a handle for further chemical modifications, such as reduction of the nitro group to an amine.

The specific isomer 4-Nitro-1H-imidazole-5-sulfonyl chloride possesses a distinct arrangement of functional groups that dictates its reactivity. The sulfonyl chloride at position C5 is adjacent to the nitro group at C4. This proximity and the powerful electron-withdrawing nature of the nitro group are expected to significantly enhance the electrophilicity of the sulfonyl chloride's sulfur atom. This makes the compound a highly reactive partner for nucleophiles.

The synthetic versatility of this motif lies in its capacity for selective, stepwise reactions. The sulfonyl chloride is the most reactive site for nucleophilic attack, allowing for the introduction of a wide variety of substituents to form sulfonamides, sulfonate esters, and other sulfur-linked derivatives. Subsequently, the nitro group at the C4 position can be chemically transformed, most commonly via reduction to an amino group. This newly formed amino group can then participate in a host of other reactions, such as amide bond formation or diazotization, providing a pathway to a second level of molecular diversification. Furthermore, the N-H of the imidazole ring itself can be alkylated or acylated, adding another dimension to its synthetic utility. While detailed research findings on this specific isomer are not widely available in public literature, its structure strongly suggests its potential as a valuable and versatile building block in the synthesis of complex, functionalized heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O4S/c4-12(10,11)3-2(7(8)9)5-1-6-3/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMKCGWWIZLJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920340 | |

| Record name | 4-Nitro-1H-imidazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90521-82-7 | |

| Record name | NSC116090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1H-imidazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 1h Imidazole 5 Sulfonyl Chloride and Its Precursors

Regioselective Nitration of Imidazole (B134444) Derivatives for Nitro Group Introduction

The introduction of a nitro group onto the imidazole ring is a critical step. The position of this group can significantly influence the reactivity of the molecule and the outcome of subsequent reactions.

Research has shown that the nitration of imidazole and its derivatives can be regioselective, meaning the nitro group can be directed to a specific position on the ring. For instance, the nitration of imidazole can yield 4,5-dinitroimidazole. researchgate.neticm.edu.pl The reaction conditions, such as the nitrating agent and temperature, play a crucial role in determining the product distribution. researchgate.neticm.edu.pl Studies on the alkylation of 4-nitroimidazole (B12731) and 5-nitroimidazole have demonstrated that the position of the nitro group influences the site of alkylation, highlighting the importance of regiocontrol in the synthesis of substituted nitroimidazoles. researchgate.net For example, heating the reaction to 60°C in acetonitrile (B52724) with K2CO3 as a base has been shown to improve yields of N-alkylated derivatives. researchgate.net

The synthesis of 1-methyl-4,5-dinitro-1H-imidazole has been optimized by analyzing the nitrating mixture composition, the ratio of reactants, reaction temperature, and time. osi.lv This demonstrates the level of control that can be achieved in the nitration of imidazole derivatives.

Table 1: Conditions for Regioselective Nitration of Imidazole Derivatives

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Imidazole | Concentrated H₂SO₄, followed by a mixture of H₂SO₄ (20%) and HNO₃ (98%) under N₂, then HNO₃ (98%) at 90-95°C | 4,5-Dinitroimidazole | Yield of 89.4% was achieved through a two-step nitration process. | researchgate.net |

| 4-Nitroimidazole | Alkylating agents, K₂CO₃, acetonitrile, 60°C | N-1 alkylated 4-nitroimidazole | Heating improves yields (66-85%) and favors N-1 alkylation. | |

| 2-Methyl-5-nitroimidazole | Alkylating agents, K₂CO₃, acetonitrile, 60°C | N-3 alkylated 2-methyl-5-nitroimidazole | Regioselectivity is influenced by the steric effect of the nitro group. | |

| N-methylimidazole | Optimized nitrating mixture | 1-Methyl-4,5-dinitro-1H-imidazole | Achieved a 79% yield of highly pure product. | osi.lv |

Pre-functionalization and Halogenation of the Imidazole Ring for Subsequent Sulfonylation

Prior to the introduction of the sulfonyl chloride group, the imidazole ring often requires pre-functionalization. This typically involves the introduction of a halogen atom, such as chlorine or bromine, at the desired position for the subsequent sulfonylation reaction.

Halogenated imidazoles serve as versatile intermediates in cross-coupling reactions, allowing for the introduction of various functional groups. nih.govresearchgate.net For example, 5-chloro-1-methyl-4-nitroimidazole (B20735) can be synthesized by the nitration of 5-chloro-1-methylimidazole. google.com This chlorinated precursor is then used in Suzuki coupling reactions to produce 5-aryl-1-methyl-4-nitroimidazoles. nih.govresearchgate.net Similarly, a method for synthesizing 4-bromo-2-nitro-1H-imidazole from 2-nitroimidazole (B3424786) has been developed, providing another route to a halogenated nitroimidazole intermediate. google.com

Chemical Reactivity and Mechanistic Pathways of 4 Nitro 1h Imidazole 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride moiety is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. This reactivity is the basis for the formation of a variety of important sulfur-containing functional groups.

The reaction of 4-Nitro-1H-imidazole-5-sulfonyl chloride with primary or secondary amines is a common method for the synthesis of the corresponding 4-nitro-1H-imidazole-5-sulfonamides. Similarly, its reaction with alcohols in the presence of a base yields sulfonate esters. These reactions are fundamental in medicinal chemistry for the creation of diverse molecular scaffolds. nih.govacs.orgjocpr.com

The general scheme for these reactions involves the nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The presence of a base is typically required to neutralize the hydrogen chloride formed during the reaction. msu.edu

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | R¹R²NH + 4-NO₂-Im-SO₂Cl → 4-NO₂-Im-SO₂NR¹R² + HCl |

| Alcohol | Sulfonate Ester | R-OH + 4-NO₂-Im-SO₂Cl → 4-NO₂-Im-SO₂OR + HCl |

Note: "Im" represents the 1H-imidazole-5-yl backbone.

Beyond amines and alcohols, this compound is expected to react with a range of other nucleophiles. Thiols and their corresponding thiolates are potent nucleophiles that can attack the sulfonyl chloride group. The reaction with thiols can lead to the formation of thiosulfonate esters (R-S-SO₂-R'). rsc.org While direct experimental data for the reaction of this compound with thiols is not extensively documented in the provided search results, the general reactivity of sulfonyl chlorides suggests this pathway is highly probable. rsc.orglgcstandards.com

The reactivity of the sulfonyl chloride group is influenced by the electronic nature of the imidazole (B134444) ring. The presence of the electron-withdrawing nitro group is anticipated to enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack compared to non-nitrated imidazole sulfonyl chlorides. mdpi.com

In reactions involving chiral, non-racemic nucleophiles, the stereochemical outcome of the substitution at the sulfonyl chloride center is of significant interest. Generally, nucleophilic substitution at a tetrahedral sulfur center, such as a sulfonyl chloride, proceeds with inversion of configuration at the sulfur atom, analogous to an Sₙ2 reaction at a carbon center. However, the specific stereochemical course can be influenced by the reaction conditions and the nature of the nucleophile and substrate.

Regiochemical control is a critical aspect when the imidazole ring itself presents multiple potential reaction sites. In the case of this compound, the primary site of nucleophilic attack is the highly electrophilic sulfur atom of the sulfonyl chloride group. However, under certain conditions, particularly with ambident nucleophiles, the possibility of reaction at other positions on the imidazole ring cannot be entirely ruled out. Studies on related nitroimidazoles have shown that the position of the nitro group significantly influences the regioselectivity of alkylation and other substitution reactions on the imidazole ring. rsc.orgresearchgate.net For instance, the alkylation of 4(5)-nitro-1H-imidazoles can lead to a mixture of N1 and N3 substituted products, with the ratio being dependent on the reaction conditions such as temperature and the nature of the alkylating agent. rsc.org

Transformations Involving the Nitro Group

The nitro group at the C4 position of the imidazole ring is a key modulator of the compound's reactivity and is itself susceptible to chemical transformations.

The reduction of the nitro group to an amino group is a common and synthetically valuable transformation. This conversion can be achieved using various reducing agents. A notable example is the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide, a derivative of the title compound, to afford the corresponding 4(5)-aminoimidazole-5(4)-sulfonamide. This transformation is a key step in the synthesis of sulfonamide analogues of biologically important molecules like 4(5)-aminoimidazole-5(4)-carboxamide (AICA).

Common methods for the reduction of aromatic nitro groups, which are applicable to 4-nitroimidazoles, include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), and chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acidic media. google.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. Enzymatic reductions of nitroimidazoles are also known, for instance, using hydrogenase from Clostridium pasteurianum.

Table 2: Common Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Amino derivative |

| SnCl₂, HCl | Acidic conditions | Amino derivative |

| Fe, H⁺ | Acidic conditions | Amino derivative |

| Na₂S₂O₄ | Aqueous solution | Amino derivative |

This table represents general methods applicable to nitroaromatic compounds.

The nitro group is a strong electron-withdrawing group, and its presence on the imidazole ring has a profound impact on the molecule's electronic properties and reactivity. This electron-withdrawing effect occurs through both inductive and resonance mechanisms. researchgate.net

The nitro group deactivates the imidazole ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic. researchgate.net Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, by stabilizing the negatively charged Meisenheimer complex intermediate.

The electronic interplay between the nitro and sulfonyl chloride groups makes this compound a versatile reagent, with the reactivity of each functional group being modulated by the other.

Intramolecular and Intermolecular Reactions of the Imidazole Ring System

The imidazole ring in this compound, being part of a nitro-substituted system, is susceptible to a variety of reactions. The presence of a strongly electron-withdrawing nitro group significantly influences the reactivity of the ring, particularly the nitrogen atoms.

The imidazole ring of 4-nitroimidazoles possesses two nitrogen atoms that can potentially undergo alkylation and acylation. The regioselectivity of these reactions is a critical aspect, influenced by the electronic and steric environment of the nitrogen atoms.

Alkylation: The alkylation of 4(5)-nitroimidazoles typically occurs at the N-1 position. The reaction of 2-methyl-4(5)-nitroimidazole with various benzyl (B1604629) and butyl halides in the presence of a phase transfer catalyst has been shown to yield N-1 substituted products. The specific isomer formed (4-nitro vs. 5-nitro) can be influenced by the reaction conditions. Studies have shown that alkylation of 4-nitroimidazole (B12731) often favors the N-1 position. Heating the reaction to 60°C has been observed to significantly improve the yields of N-alkylated products. uchile.cl

The sulfonyl chloride group in this compound is a powerful electron-withdrawing group, which further deactivates the imidazole ring towards electrophilic attack but can influence the acidity of the N-H proton, thereby affecting its reactivity in base-mediated alkylations.

Acylation: The sulfonyl chloride moiety is a primary site for acylation reactions, readily reacting with nucleophiles such as primary and secondary amines to form sulfonamides. This is a standard method for the synthesis of this class of compounds. cbijournal.com The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. libretexts.org

While the sulfonyl chloride is the more reactive site for acylation, acylation at the imidazole nitrogen is also a possibility. N-acylation of sulfonamides can be achieved using reagents like N-acylbenzotriazoles in the presence of a base such as sodium hydride. semanticscholar.org This suggests a potential pathway for further functionalization of the sulfonamide derivatives of this compound.

Table 1: Alkylation and Acylation Reactions of Nitroimidazoles

| Reactant | Reagent | Product Type | Key Findings |

| 2-Methyl-4(5)-nitroimidazole | Benzyl/Butyl Halides | N-1 Alkylated Imidazole | Phase transfer catalysis facilitates the reaction. |

| 4-Nitroimidazole | Alkylating Agents | N-1 Alkylated Imidazole | Heating to 60°C improves yields. |

| Sulfonyl Chloride | Primary/Secondary Amines | Sulfonamide | A common and efficient method for sulfonamide synthesis. |

| Sulfonamide | N-Acylbenzotriazoles/NaH | N-Acylsulfonamide | Allows for acylation of the sulfonamide nitrogen. |

The bifunctional nature of this compound and its derivatives allows for their use as precursors in the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions.

One notable example is the formation of a purine (B94841) analogue from a related nitroimidazole sulfonamide. The reduction of 4(5)-nitroimidazole-5(4)-sulfonamide yields the corresponding aminoimidazole sulfonamide. This intermediate can then be formylated and subsequently cyclized to produce a 6-sulfonyl analogue of guanine, which is an aminoimidazo[4,5-e]-1,2,4-thiadiazine 1,1-dioxide. tandfonline.com This transformation demonstrates the potential for intramolecular cyclization to build complex heterocyclic frameworks.

Furthermore, the sulfonyl chloride group can react with bifunctional nucleophiles, such as diamines or amino alcohols, to potentially form fused ring systems. For instance, reaction with ethylenediamine (B42938) could, in principle, lead to the formation of a seven-membered fused ring, an imidazothiadiazepine derivative, through a condensation reaction involving both amine groups and the sulfonyl chloride. Similarly, reaction with aminoethanol could yield a six-membered imidazothiazine ring. While specific examples with this compound are not extensively documented, the general reactivity of sulfonyl chlorides with such nucleophiles suggests these are plausible synthetic routes.

Table 2: Fused Heterocycle Synthesis from Nitroimidazole Derivatives

| Precursor | Reaction Sequence | Fused Heterocycle |

| 4(5)-Nitroimidazole-5(4)-sulfonamide | Reduction, Formylation, Cyclization | Aminoimidazo[4,5-e]-1,2,4-thiadiazine 1,1-dioxide |

| This compound | Condensation with Ethylenediamine (potential) | Imidazothiadiazepine derivative |

| This compound | Condensation with Aminoethanol (potential) | Imidazothiazine derivative |

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its reactivity and designing synthetic strategies. Key mechanisms that are relevant to this system include Vicarious Nucleophilic Substitution, Single Electron Transfer, and the interplay of kinetic and thermodynamic factors.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, such as nitroimidazoles. mdpi.com The reaction involves the addition of a nucleophile bearing a leaving group to the aromatic ring, followed by base-induced elimination of the leaving group and a proton from the ring, resulting in the net substitution of a hydrogen atom. mdpi.com

The presence of the strongly electron-withdrawing nitro group makes the imidazole ring of this compound a prime candidate for VNS reactions. The sulfonyl chloride group, also being strongly electron-withdrawing, is expected to further activate the ring towards nucleophilic attack. wikipedia.org VNS reactions have been successfully applied to the 5-nitroimidazole scaffold to introduce substituents at the 4-position. researchgate.netresearchgate.net For 4-nitroimidazoles, VNS would be expected to occur at positions not occupied by the nitro or sulfonyl chloride groups, with the regioselectivity being influenced by the combined electronic effects of these substituents. While specific studies on the VNS reactions of this compound are not extensively reported, the general principles of VNS suggest that it would be a viable method for introducing further functionality onto the imidazole ring.

Single Electron Transfer (SET) processes and the involvement of radical intermediates are known to play a significant role in the chemistry of nitroaromatic compounds. The biological activity of many nitroimidazoles, for instance, is attributed to the reduction of the nitro group to a nitro radical anion, which can then interact with biological macromolecules. uchile.cl

In the context of synthetic reactions, SET mechanisms can be operative in various transformations. For example, the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction is a well-established pathway for the substitution on nitroaromatic compounds, involving the formation of a radical anion intermediate. rsc.orgnih.gov The reduction of 2-, 4-, and 5-nitroimidazole drugs has been shown to proceed via an electron carrier-coupled mechanism, with the rates of reduction correlating with their one-electron reduction potentials.

The free-radical reactivity of nitroimidazole derivatives can be enhanced by UV irradiation, suggesting the involvement of excited states in radical-radical reactions. Furthermore, photochemical reactions of 4-nitroimidazole have been studied, indicating that direct photolysis and OH radical-mediated degradation are important atmospheric decay pathways. mdpi.com While direct evidence for SET and radical processes in the synthetic reactions of this compound is limited in the available literature, the established reactivity patterns of nitroimidazoles and sulfonyl chlorides suggest that these pathways could be relevant under specific reaction conditions, such as in the presence of reducing agents, initiators, or upon photochemical activation.

The outcome of chemical reactions that can lead to multiple products is often determined by whether the reaction is under kinetic or thermodynamic control. thecatalyst.org Under kinetic control, the product that is formed fastest (i.e., via the lowest activation energy pathway) predominates. Under thermodynamic control, the most stable product is the major one, which is achieved when the reaction is reversible and allowed to reach equilibrium.

In the context of reactions involving this compound, the interplay between kinetic and thermodynamic control can be significant. For instance, in the alkylation of the imidazole ring, the formation of different N-substituted isomers could be subject to these principles.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no specific published computational and theoretical studies available for the compound This compound that align with the detailed outline provided. The requested in-depth data on its quantum chemical analysis, mechanistic probing through computational methods, and specific conformational and tautomeric studies have not been located in the public domain.

While general principles of computational chemistry, such as Frontier Molecular Orbital (FMO) theory, charge distribution analysis, and solvent effect modeling, are widely applied to various molecules, specific research detailing these aspects for this compound is not present in the available literature. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables as per the user's request is not possible at this time.

Optimization of Reaction Conditions and Process Parameters for Synthesis

Control of Reaction Selectivity and Yield

The synthesis of nitroimidazole derivatives is often a multi-step process where regioselectivity—the control of which position on the imidazole (B134444) ring reacts—is a significant challenge. The nitration of imidazole itself typically yields 4-nitroimidazole, which serves as a key intermediate. chemicalbook.com The conditions for this nitration, such as the ratio of nitric acid to sulfuric acid and the reaction temperature, are crucial for maximizing the yield. chemicalbook.com For instance, using a mixture of concentrated sulfuric acid and nitric acid in a specific molar ratio within a flow reactor can achieve high yields of 4-nitroimidazole. chemicalbook.com

Alkylation of the 4-nitroimidazole precursor is a critical step for introducing substituents onto the imidazole ring. The choice of base, solvent, and temperature significantly influences the reaction's outcome and yield. researchgate.net Studies have shown that for the N-alkylation of 4- and 5-nitroimidazoles, using potassium carbonate (K₂CO₃) as the base in acetonitrile often results in better yields compared to other base-solvent combinations like potassium hydroxide (KOH) in DMSO or DMF. researchgate.net Heating the reaction to around 60°C has been noted to markedly improve the yields of the N-alkylated products. researchgate.net These reactions are reported to be regiospecific, exclusively leading to N1-alkylation. researchgate.net

The synthesis of related nitroimidazole derivatives, such as those based on metronidazole (B1676534), further illustrates the importance of controlled reaction conditions. brieflands.com For example, the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate (B1194179) is achieved by reacting metronidazole with benzenesulfonyl chloride in dry pyridine, with the mixture cooled in an ice bath before being stirred at room temperature. brieflands.com Similarly, the vicarious nucleophilic substitution (VNS) of hydrogen on the 5-nitroimidazole scaffold has been used to introduce substituents at the C4 position, a key step in creating 2,4-disubstituted 5-nitroimidazole compounds. researchgate.net

Furthermore, cine-substitution reactions provide a pathway for synthesizing functionalized nitroimidazoles. researchgate.net Treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol (B129727) can produce 4(5)-nitro-1H-imidazole-5(4)-carbonitriles. researchgate.net The presence of sodium bicarbonate as a base in this reaction can lead to high product yields. researchgate.net

| Precursor/Reactant | Reagents & Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| Imidazole | 98% H₂SO₄, 98% HNO₃ (2:1 molar ratio), 60°C, flow reactor | 4-Nitroimidazole | High yield (96.1%) achieved under controlled flow and temperature conditions. | chemicalbook.com |

| 4-Nitroimidazole | Alkylating agents, K₂CO₃, Acetonitrile, 60°C | 1-Alkyl-4-nitro-1H-imidazole | K₂CO₃ in acetonitrile provides better yields for N-alkylation compared to other bases/solvents. Heating improves yield. | researchgate.net |

| 1,4-Dinitroimidazole | KCN, aqueous methanol, NaHCO₃ | 4(5)-Nitro-1H-imidazole-5(4)-carbonitrile | Cine-substitution reaction proceeds with high yields in the presence of sodium bicarbonate. | researchgate.net |

| Metronidazole | Benzene sulfonyl chloride, dry pyridine, ice bath then room temp. | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate | Specific cooling and solvent conditions are crucial for the synthesis of sulfonated derivatives. | brieflands.com |

Considerations for Large-Scale Synthesis

Transitioning from laboratory-scale synthesis to large-scale industrial production introduces a distinct set of challenges, including process safety, cost-efficiency, and waste management. For aryl sulfonyl chlorides, which are structurally related to the target compound, automated continuous manufacturing systems have been developed to enhance safety and efficiency. mdpi.com Such systems often employ continuous stirred-tank reactors (CSTRs) and automated control schemes to manage hazardous reagents like chlorosulfonic acid safely. mdpi.com

Key considerations for the large-scale synthesis of a precursor like 4-nitrobenzenesulfonyl chloride include using simple, easy-to-operate techniques that are low-cost and have good safety performance. google.com A patented method involves reacting Na₂S and sulfur to form Na₂S₂, which is then reacted with 4-nitrochlorobenzene. The resulting disulfide intermediate is then chlorinated to produce the final sulfonyl chloride product. google.com This method is highlighted as a viable industrial process due to its simplicity and high yield. google.com The optimization of reaction parameters, such as the molar ratios of reactants and the choice of organic solvents like methanol or ethanol, is critical for maximizing yield and minimizing impurities on an industrial scale. google.com

The spacetime yield, a measure of the amount of product produced per unit volume per unit time, is a critical metric in continuous manufacturing. For aryl sulfonyl chlorides, transitioning from a batch process to a continuous flow chemistry process has been shown to significantly improve the spacetime yield. mdpi.com This demonstrates the potential for modern manufacturing techniques to make the production of compounds like 4-nitro-1H-imidazole-5-sulfonyl chloride more efficient and scalable. mdpi.com

Advanced Synthetic Routes and Novel Methodologies for Imidazole Derivatization

The field of synthetic chemistry is continually evolving, with new methods offering more efficient, selective, and environmentally friendly ways to produce complex molecules like imidazole derivatives. rsc.orgsemanticscholar.org These advanced methodologies are highly relevant for the synthesis and functionalization of the 4-nitro-1H-imidazole core.

Recent advances in imidazole synthesis include metal-free, one-pot processes and the use of novel catalysts. rsc.org For example, derivatized magnetic nano-catalysts have been employed for the three-component condensation reaction of an aldehyde, a diketone, and ammonia (B1221849) to form trisubstituted imidazoles. rsc.org These catalysts, such as sulfonated Fe₃O₄@PVA, act as efficient Brønsted acids and can be easily recovered and recycled, aligning with the principles of green chemistry. rsc.org

Multi-component reactions, such as the Debus-Radziszewski reaction, provide a straightforward and efficient route to highly substituted imidazole derivatives. nih.govjchemrev.com This approach involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium (B1175870) acetate) to construct the imidazole ring in a single step. nih.gov

Other innovative techniques focus on the functionalization of the pre-formed imidazole ring. A novel, base-mediated didefluorination strategy has been developed for the transformation of o-trifluoromethyl benzylamines, leading to the formation of monofluorinated tricyclic 2H-imidazoles through a cascade sequence that includes a rare [3 + 2] cycloaddition. acs.org Another advanced method allows for the late-stage conversion of primary sulfonamides into highly reactive sulfonyl chlorides using a pyrylium (B1242799) salt (Pyry-BF₄) as an activator. This transformation is highly selective for the sulfonamide's NH₂ group and tolerates a wide range of sensitive functionalities, making it a powerful tool for modifying complex molecules.

The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been utilized to synthesize novel imidazole-1,2,3-triazole hybrids, demonstrating the modular nature of modern synthetic strategies for creating diverse chemical libraries. These advanced routes highlight a trend towards more sophisticated, efficient, and sustainable methods for the synthesis and derivatization of imidazole-based compounds. semanticscholar.orgresearchgate.net

Computational and Theoretical Investigations of 4 Nitro 1h Imidazole 5 Sulfonyl Chloride

Conformational Analysis and Tautomerism Studies:Including the computational exploration of different conformers and tautomers of the imidazole (B134444) ring and their relative stabilities.

Without these specific computational results, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are computational and statistical tools that seek to establish a mathematical correlation between the chemical structure of a compound and its reactivity in a specific transformation. These models are built on the principle that the reactivity of a chemical is intrinsically linked to its molecular features. By quantifying these features through molecular descriptors, it becomes possible to predict the reactivity of new or untested compounds, thereby accelerating research and development while minimizing experimental costs.

For 4-Nitro-1H-imidazole-5-sulfonyl chloride, QSRR studies would be invaluable for predicting its behavior in various chemical reactions, such as nucleophilic substitution at the sulfonyl chloride group or reactions involving the nitroimidazole core. The development of a robust QSRR model for this compound would involve a systematic workflow: compiling a dataset of related imidazole and sulfonyl chloride derivatives with known experimental reactivity data, calculating a wide array of molecular descriptors, and then using statistical methods to build and validate a predictive model.

Detailed Research Findings

While specific QSRR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from research on analogous structures, such as other nitroaromatic compounds and sulfonyl chlorides.

Research on nitroaromatic compounds frequently employs QSRR and Quantitative Structure-Property Relationship (QSPR) models to predict properties like thermal stability and toxicity, which are related to reactivity. These studies have identified several key molecular descriptors that govern the behavior of this class of compounds. For instance, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is often a critical descriptor, as it relates to the electrophilicity of the molecule and its susceptibility to nucleophilic attack. Given the electron-withdrawing nature of the nitro group and the sulfonyl chloride moiety, ELUMO would be a crucial parameter in any QSRR model for this compound.

Other important descriptors for nitroaromatic compounds include:

Hydrophobicity (logP): This descriptor influences the solubility and transport of the molecule to the reaction site.

Quantum Chemical Descriptors: Parameters derived from methods like Density Functional Theory (DFT), such as atomic charges, bond orders, and frontier molecular orbital energies, provide a detailed electronic and geometric description of the molecule.

Studies on the hydrolysis of benzenesulfonyl chlorides have shown that reactivity is highly dependent on the substituents on the aromatic ring. This underscores the importance of electronic effects in determining the reaction rates of sulfonyl chlorides. A QSRR model for this compound would need to account for the electronic influence of both the nitro group and the imidazole ring on the reactivity of the sulfonyl chloride group.

Illustrative QSRR Data Tables

The following data tables are illustrative examples of how QSRR data for this compound and related compounds might be presented.

Table 1: Molecular Descriptors for a Hypothetical Series of Substituted Imidazole-5-sulfonyl Chlorides

This table showcases a selection of molecular descriptors that would be calculated for a series of compounds to build a QSRR model. The values are hypothetical and intended for illustrative purposes.

| Compound | logP | Dipole Moment (Debye) | EHOMO (eV) | ELUMO (eV) |

| This compound | 1.25 | 4.8 | -8.5 | -2.1 |

| 4-Amino-1H-imidazole-5-sulfonyl chloride | 0.50 | 3.2 | -7.2 | -1.5 |

| 1-Methyl-4-nitro-imidazole-5-sulfonyl chloride | 1.50 | 5.1 | -8.7 | -2.3 |

| 4-Chloro-1H-imidazole-5-sulfonyl chloride | 1.80 | 3.9 | -8.1 | -1.9 |

Table 2: Hypothetical QSRR Model for Predicting the Rate Constant of a Nucleophilic Substitution Reaction

This table illustrates a potential QSRR model equation and its statistical validation parameters. The equation relates the predicted reactivity (in this case, the logarithm of the reaction rate constant, log(k)) to the calculated molecular descriptors.

| Parameter | Value |

| Model Equation | log(k) = 2.5 - 0.8ELUMO + 0.3logP + 0.1*Dipole Moment |

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| RMSE (Root Mean Square Error) | 0.15 |

These tables demonstrate how quantitative data on molecular structure can be used to build predictive models for chemical reactivity. The high values for R² and Q² in the hypothetical model would indicate a strong correlation between the descriptors and the reactivity, suggesting that the model has good predictive power.

Future Prospects and Emerging Research Avenues for 4 Nitro 1h Imidazole 5 Sulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies towards Complex Imidazole (B134444) Scaffolds

The synthesis of imidazole derivatives has long been a focus of organic chemists, driven by their prevalence in biologically active compounds. researchgate.netresearchgate.net However, classical methods such as the Debus or Radziszewski syntheses often suffer from low yields, harsh reaction conditions, and the generation of significant waste. researchgate.net The future of synthesizing complex imidazoles, including those derived from 4-nitro-1H-imidazole-5-sulfonyl chloride, lies in the development of novel, efficient, and environmentally benign methodologies.

Researchers are increasingly moving away from conventional heating methods and exploring greener alternatives. researchgate.net Techniques such as microwave irradiation and ultrasonic-assisted synthesis have emerged as powerful tools, often leading to dramatically reduced reaction times, improved yields, and higher product selectivity. researchgate.netbiomedpharmajournal.org For instance, microwave-assisted synthesis has been successfully employed for producing various substituted imidazoles, demonstrating its versatility. researchgate.netresearchgate.net

Another key area of development is catalysis. The exploration of novel catalysts, including heterogeneous catalysts, nanocatalysts, and polymer-supported systems, is a crucial step toward sustainability. biomedpharmajournal.orgnih.gov These catalysts offer advantages like easy separation, reusability, and often milder reaction conditions. For example, polymer-supported techniques are being developed to overcome the inefficiencies of conventional methods, paving the way for more dynamic material chemistry. nih.gov Similarly, photocatalysis presents a sustainable alternative for key transformations, such as the synthesis of sulfonyl chlorides from arenediazonium salts using heterogeneous, metal-free carbon nitride photocatalysts. nih.gov Such methods are tolerant of various functional groups, including the nitro group present in the target compound. nih.gov

The development of one-pot, multicomponent reactions (MCRs) is also a significant trend. biomedpharmajournal.orgnih.gov MCRs are powerful for building molecular complexity in a single step, reducing the number of purification steps and saving time and resources. nih.gov These advanced synthetic strategies will be pivotal in efficiently converting this compound into a diverse library of complex, functionalized imidazole scaffolds for various applications.

| Synthetic Method | Key Advantages | Relevant Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, high selectivity. researchgate.net | Synthesis of 2,4,5-trisubstituted imidazoles and other complex derivatives. researchgate.netbiomedpharmajournal.org |

| Ultrasonic Irradiation | Enhanced reaction rates, improved mass transfer. | One-pot synthesis of imidazole derivatives. biomedpharmajournal.org |

| Catalyst-Based Synthesis | High efficiency, reusability (heterogeneous), mild conditions, cost-effectiveness. biomedpharmajournal.orgnih.gov | Use of polymer-supported, nano, and hybrid catalysts for imidazole synthesis. nih.gov |

| Photocatalysis | Sustainable (uses visible light), mild conditions, high functional group tolerance. nih.gov | Metal-free synthesis of sulfonyl chlorides. nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, molecular complexity from simple precursors, reduced waste. nih.gov | Generation of highly substituted imidazole derivatives. organic-chemistry.org |

Exploration of Unconventional Reaction Pathways and Extreme Reaction Conditions for Enhanced Selectivity

Moving beyond standard synthetic protocols, the exploration of unconventional reaction conditions is set to unlock new chemical space for this compound. This involves pushing the boundaries of temperature, pressure, and reaction media to achieve unprecedented levels of selectivity and reactivity.

The use of "extreme" conditions, which can be as simple as elevated temperatures, can be beneficial. For instance, in certain nickel-catalyzed cyclizations of imidazoles, higher temperatures were necessary to achieve good results for specific substrates. acs.org The inherent stability of the aromatic imidazole ring often allows for such conditions, which can overcome activation barriers and drive reactions toward desired products. researchgate.net

Regioselectivity is a persistent challenge in the functionalization of substituted imidazoles. The substitution pattern on the imidazole ring, particularly the presence of the electron-withdrawing nitro group, heavily influences the reactivity. Research has shown that reaction conditions can dictate the outcome of functionalization. For example, in the N-alkylation of nitroimidazoles, the reaction proceeds with high regioselectivity, but the major isomer formed can change depending on whether the conditions are neutral/acidic or alkaline. youtube.com Manipulating these conditions provides a powerful tool for chemists to selectively target specific positions on the imidazole core.

| Condition/Pathway | Objective | Example Application |

| High Temperature | Overcoming activation barriers, improving yields for sterically hindered substrates. | Nickel-catalyzed C-H cyclization of imidazoles. acs.org |

| pH Control (Acidic/Alkaline) | Controlling regioselectivity in functionalization reactions. | Selective N-alkylation of nitroimidazoles. youtube.com |

| Microwave/Ultrasonic Irradiation | Accelerating reactions and improving selectivity. researchgate.netbiomedpharmajournal.org | Synthesis of imidazole derivatives. biomedpharmajournal.org |

| Selective Reagent Activation | Achieving chemoselectivity in the presence of multiple reactive sites. | Selective amide synthesis from carbonyl imidazole intermediates. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The translation of novel chemical discoveries from the laboratory to industrial-scale production requires robust, scalable, and safe manufacturing processes. Flow chemistry and automated synthesis are emerging as transformative technologies in this regard, and their application to this compound chemistry is a promising future direction.

Traditional batch synthesis of sulfonyl chlorides can be hazardous, often involving highly exothermic reactions and difficult-to-handle reagents. rsc.org Continuous flow chemistry offers a solution by performing reactions in small, continuous streams within a microreactor. This approach provides superior control over reaction parameters like temperature and mixing, significantly improving safety by minimizing the volume of hazardous material at any given time and preventing thermal runaway. rsc.org A continuous flow protocol for sulfonyl chloride synthesis has been developed that offers a very high space-time yield and can be applied to a range of substrates. rsc.org

Automated synthesis platforms, which combine robotics with flow reactors and real-time analytics, can further enhance production. mdpi.com These systems enable high-throughput screening of reaction conditions to quickly identify optimal parameters for yield and purity. An automated continuous system using stirred-tank reactors and filtration has been successfully demonstrated for the multi-hundred-gram production of aryl sulfonyl chlorides, showcasing the scalability of this approach. mdpi.com Such automated control leads to improved consistency, reliability, and yield in chemical manufacturing. mdpi.com

Integrating the synthesis of derivatives from this compound into these automated platforms would enable the rapid generation of large libraries of compounds for screening in drug discovery or materials science. This high-throughput capability is essential for accelerating the development of new pharmaceuticals and functional materials derived from this versatile chemical building block.

Design of Next-Generation Chemical Reagents and Functional Materials Derived from the Imidazole Sulfonyl Chloride Core

The unique electronic properties of the this compound scaffold make it an excellent starting point for the design of next-generation reagents and advanced materials. The sulfonyl chloride group is a highly reactive electrophile, while the nitro-imidazole core provides a stable, electron-deficient aromatic system.

One major area of innovation is the development of novel reagents for bioconjugation and synthetic chemistry. Inspired by reagents like imidazole-1-sulfonyl azide (B81097) hydrochloride, which has been developed as a safe, stable, and highly effective alternative to explosive diazotransfer reagents, the 4-nitro-imidazole-5-sulfonyl core could be adapted to create new classes of reagents. organic-chemistry.orgresearchgate.net Imidazole-1-sulfonyl azide salts are valuable for converting primary amines to azides and are prepared from sulfonyl chloride precursors. acs.orgnih.gov This highlights a direct path for derivatizing the title compound into a specialized reagent.

Furthermore, the sulfonyl group can be transformed into other functionalities. For example, sulfonyl chlorides are precursors to sulfonyl fluorides, which are key connective hubs in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) "click chemistry." nih.gov Developing a pathway to convert this compound into the corresponding sulfonyl fluoride would create a valuable building block for this powerful ligation chemistry, used widely in drug discovery and materials science. nih.gov

The nitroimidazole scaffold itself is a well-established pharmacophore found in numerous antibacterial and anticancer agents. nih.govmdpi.com The sulfonyl chloride moiety provides a reactive handle to attach this scaffold to various molecular entities, creating novel drug candidates or functional materials. This could include the development of new imaging agents, where the nitroimidazole group acts as a marker for hypoxic cells, or the creation of advanced polymers and materials where the sulfonyl linkage provides specific chemical and physical properties. nih.govsmolecule.com

| Compound Class | Potential Application | Rationale |

| Diazotransfer Reagents | Synthesis of azides from amines. | Based on the success of imidazole-1-sulfonyl azide, a safer alternative to traditional reagents. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| SuFEx Building Blocks | Click chemistry for drug discovery and materials science. | Sulfonyl chlorides are precursors to sulfonyl fluorides, the key functional group for SuFEx reactions. nih.gov |

| Bioactive Molecules | Pharmaceuticals (e.g., anticancer, antimicrobial). | The nitroimidazole core is a known pharmacophore; the sulfonyl chloride allows for diverse derivatization. nih.govmdpi.comresearchgate.net |

| Functional Materials | Polymers, sensors, electronic materials. | The rigid, electron-deficient core and reactive handle are suitable for creating materials with tailored properties. smolecule.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.